molecular formula C16H12N4O3 B12925058 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one

2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B12925058
M. Wt: 308.29 g/mol
InChI Key: CPRFJOWAYAUDJU-LICLKQGHSA-N
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Description

2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

    Oxidation: Oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine

    Oxidation: Potassium permanganate in aqueous or alkaline conditions

Major Products Formed

    Reduction: 2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 2-Carboxy-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: The parent compound without the nitrobenzylidene moiety.

    3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.

    2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one: The reduced form of the compound.

Uniqueness

2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group and the nitrobenzylidene moiety, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C16H12N4O3/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(9-7-12)20(22)23/h2-10H,1H3/b17-10+

InChI Key

CPRFJOWAYAUDJU-LICLKQGHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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